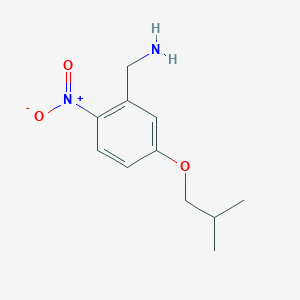

(5-Isobutoxy-2-nitrophenyl)methanamine

Description

(5-Isobutoxy-2-nitrophenyl)methanamine is a substituted methanamine derivative featuring a benzene ring with a nitro (-NO₂) group at the ortho position (C2) and an isobutoxy (-OCH₂CH(CH₃)₂) group at the meta position (C5). The methanamine (-CH₂NH₂) moiety is directly attached to the aromatic ring. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224 g/mol.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

[5-(2-methylpropoxy)-2-nitrophenyl]methanamine |

InChI |

InChI=1S/C11H16N2O3/c1-8(2)7-16-10-3-4-11(13(14)15)9(5-10)6-12/h3-5,8H,6-7,12H2,1-2H3 |

InChI Key |

UQHQOGPVRDIJDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)[N+](=O)[O-])CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isobutoxy-2-nitrophenyl)methanamine typically involves the nitration of a suitable precursor, followed by the introduction of the isobutoxy group and the methanamine group. One common synthetic route is as follows:

Nitration: The starting material, 2-nitrophenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Isobutoxylation: The nitrated intermediate is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutoxy group.

Amination: Finally, the isobutoxy-nitrophenyl intermediate is treated with formaldehyde and ammonium chloride under reductive amination conditions to yield (5-Isobutoxy-2-nitrophenyl)methanamine.

Industrial Production Methods

Industrial production of (5-Isobutoxy-2-nitrophenyl)methanamine may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-Isobutoxy-2-nitrophenyl)methanamine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Oxidation: The methanamine group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

Substitution: Alkyl halides, potassium carbonate, dimethylformamide.

Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

Major Products

Reduction: (5-Isobutoxy-2-aminophenyl)methanamine.

Substitution: Various alkoxy-substituted phenylmethanamines.

Oxidation: (5-Isobutoxy-2-nitrophenyl)formaldehyde or (5-Isobutoxy-2-nitrophenyl)carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, (5-Isobutoxy-2-nitrophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for labeling and tracking within biological systems.

Medicine

In medicinal chemistry, (5-Isobutoxy-2-nitrophenyl)methanamine is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (5-Isobutoxy-2-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which may further interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

The following table summarizes key differences between (5-Isobutoxy-2-nitrophenyl)methanamine and its analogs:

Key Observations:

Substituent Electronic Effects :

- The isobutoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing bromo (-Br) group in (5-Bromo-2-nitrophenyl)methanamine . This difference impacts reactivity in electrophilic substitution or binding interactions.

- Nitro groups at ortho positions (as in the target compound) create steric hindrance and electronic deactivation compared to para-substituted analogs like cyclohexyl(2-methoxy-5-nitrophenyl)methanamine, where nitro is at C5 .

Solubility and Lipophilicity :

- The target compound’s isobutoxy group increases lipophilicity compared to methoxy (-OCH₃) analogs, reducing water solubility.

- Hydrochloride salts (e.g., (5-Bromo-2-nitrophenyl)methanamine HCl) exhibit improved aqueous solubility due to ionic character .

Multi-nitro derivatives (e.g., C₁₇H₁₉N₃O₅) are highly electron-deficient, favoring applications in explosives or catalysts but limiting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.